(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is a rhodanine-derived heterocyclic molecule featuring a Z-configured exocyclic double bond. Its core structure includes a 1,3-thiazolidin-4-one ring fused to an indol-2-one scaffold, with substituents at the 3- and 1-positions: a 4-fluorobenzyl group and a 4-methylbenzyl group, respectively.
Properties
CAS No. |
609795-21-3 |
|---|---|
Molecular Formula |
C26H19FN2O2S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19FN2O2S2/c1-16-6-8-17(9-7-16)14-28-21-5-3-2-4-20(21)22(24(28)30)23-25(31)29(26(32)33-23)15-18-10-12-19(27)13-11-18/h2-13H,14-15H2,1H3/b23-22- |
InChI Key |
SKGNDJGKWZPPLM-FCQUAONHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions. The resulting thiazolidinone intermediate is then subjected to further functionalization to introduce the fluorobenzyl and methylbenzyl groups.
-
Step 1: Synthesis of Thiazolidinone Intermediate
- React thiourea with α-haloketone in the presence of a base (e.g., sodium hydroxide) to form the thiazolidinone ring.
- Reaction conditions: Reflux in ethanol for several hours.
-
Step 2: Functionalization
- Introduce the fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl chloride.
- Introduce the methylbenzyl group via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indolinone moiety.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazolidinone ring.
Reduction: Formation of alcohols or amines from the carbonyl groups.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a thiazolidine ring, an indole moiety, and a phenylacetamide group. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazolidine Ring : This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.
- Indole Formation : The indole moiety is synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
- Coupling Reaction : The thiazolidine and indole intermediates are coupled using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a subject of interest in drug discovery:
- Antimicrobial Activity : Compounds similar to this structure have been evaluated for their in-vitro antimicrobial properties against pathogens such as Staphylococcus aureus and Candida species. For instance, derivatives have shown significant inhibitory effects compared to standard treatments like fluconazole .
- Anticancer Properties : The compound has been studied for its potential as an anticancer agent. It may enhance the effectiveness of existing cancer treatments by inhibiting indoleamine 2,3-dioxygenase, which is involved in tumor-specific immunosuppression . This suggests that it could be used in combination therapies to improve patient outcomes.
- Enzyme Inhibition : The mechanism of action includes binding to specific enzymes and receptors, potentially modulating metabolic pathways and influencing cellular signaling. This could lead to applications in treating metabolic disorders or enhancing therapeutic efficacy in cancer treatment .
Case Study 1: Antimicrobial Evaluation
A study evaluated compounds related to the thiazolidine structure for antimicrobial activity against various strains including Candida albicans and Candida glabrata. Compounds showed better performance than traditional antifungals, indicating their potential as new therapeutic agents .
Case Study 2: Anticancer Applications
In another investigation, the compound was tested for its ability to inhibit indoleamine 2,3-dioxygenase activity. Results demonstrated that it could significantly enhance the effectiveness of chemotherapeutic agents by counteracting tumor-induced immunosuppression . This positions it as a promising candidate for further clinical development.
Summary of Applications
| Application Area | Potential Impact |
|---|---|
| Antimicrobial Activity | Effective against resistant strains of bacteria and fungi |
| Anticancer Treatment | Enhances efficacy of existing therapies; targets immunosuppression mechanisms |
| Enzyme Inhibition | Modulates metabolic pathways; potential for treating metabolic disorders |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key structural analogues and their comparative features are summarized below:
Key Comparative Insights
Substituent Effects on Bioactivity: Fluorine vs. Chlorine: The 4-fluorobenzyl group in the target compound likely offers a balance between electron-withdrawing effects and reduced toxicity compared to chlorine-containing analogues (e.g., 3c in ). Positional Isomerism: The 4-fluorobenzyl substituent in the target compound contrasts with the 2-fluorophenyl group in . The para-substitution on the benzyl ring may enhance planarity and π-π stacking with biological targets compared to ortho-substituted derivatives .
Lipophilicity and Solubility :
- The 4-methylbenzyl group in the target compound increases lipophilicity (logP ~3.2 predicted) compared to hydroxybenzyl derivatives (e.g., compound III in , logP ~2.5), which may improve cellular uptake but reduce aqueous solubility .
Antimicrobial Potency :
- While direct data for the target compound is absent, structurally similar rhodanine derivatives (e.g., 5b in ) exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. The fluorine and methyl groups in the target compound may lower MIC values further due to enhanced target affinity .
Synthetic Accessibility: The target compound is likely synthesized via Knoevenagel condensation, analogous to and . However, the introduction of 4-fluorobenzyl and 4-methylbenzyl groups may require optimized coupling conditions to avoid isomerization .
Data Table: Physicochemical and Bioactivity Comparison
Biological Activity
The compound (3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a thiazolidinone ring fused with an indole moiety, which contributes to its unique biological properties. The structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C28H22FN3O3S2 |
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 618079-44-0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cell. Research indicates that it may function as an inhibitor of various enzymes involved in cancer cell proliferation. Specifically, it is known to inhibit kinases and proteases critical for cellular signaling pathways. This inhibition can disrupt normal cellular functions, leading to reduced proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazolidinedione derivatives, including this compound. For instance, a study highlighted the efficacy of similar thiazolidinediones against various cancer cell lines. The compound exhibited significant cytotoxicity against leukemia cell lines, with inhibition percentages reaching up to 84.19% for specific derivatives .
Antidiabetic Effects
Thiazolidinediones are also recognized for their antidiabetic properties. In vitro studies have shown that derivatives similar to the compound can enhance insulin sensitivity and lower blood glucose levels in diabetic models.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over others, a comparison was made with related thiazolidinedione derivatives:
| Compound Name | Anticancer Activity (%) | Antidiabetic Activity (%) |
|---|---|---|
| (3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo...] | 84.19 | Not specified |
| 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | 72.11 | Moderate |
| Pioglitazone | Moderate | High |
This table illustrates that while some derivatives exhibit notable anticancer activity, the compound shows superior efficacy in specific cancer models.
Case Studies
Several case studies have been documented regarding the biological activity of thiazolidinedione derivatives:
- Study on Anticancer Efficacy : A study conducted by Datar et al. synthesized multiple thiazolidinediones and evaluated their anticancer activities against various cell lines using the National Cancer Institute's protocols. The results indicated that compounds closely related to our target demonstrated significant inhibition rates against leukemia and CNS cancer cells .
- Antidiabetic Mechanism Exploration : Another research highlighted the mechanism by which thiazolidinediones improve insulin sensitivity through activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
Q & A
Q. What are the standard synthetic routes for preparing (3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one?
- Methodological Answer : The compound is synthesized via a multi-step protocol involving condensation and cyclization. A typical approach involves reacting a substituted indole-2-carboxylic acid derivative with 2-thioxothiazolidin-4-one in acetic acid under reflux with sodium acetate as a catalyst (2–3 hours). For example, 3-formyl-1H-indole-2-carboxylic acid reacts with 2-thioxothiazolidin-4-one to form the thiazolidinone-indole hybrid. Purification is achieved via recrystallization from acetic acid, yielding products with >80% purity . Variations in substituents (e.g., fluorobenzyl vs. methylbenzyl) require adjusting the starting aldehydes and reaction stoichiometry .
Q. How can researchers characterize the stereochemical configuration (Z/E) of the exocyclic double bond in this compound?
- Methodological Answer : The Z-configuration is confirmed via NOESY NMR spectroscopy. For instance, in analogous compounds, cross-peaks between the indole C-H and thiazolidinone methylene protons confirm spatial proximity, supporting the Z-isomer. X-ray crystallography provides definitive proof by revealing the planar arrangement of the double bond and substituents (e.g., fluorobenzyl and methylbenzyl groups on opposite sides) . Computational methods, such as DFT-based geometry optimization, can also predict the stability of the Z-isomer .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms C=O (1680–1700 cm⁻¹) and C=S (1220–1250 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 4.5–5.0 ppm).
- Elemental Analysis : Validates C, H, N, S content (e.g., C: 47.42%, S: 25.32% for related analogs) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 505.12).
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in silico models for this compound?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., bacterial strain variability) or docking model limitations. To address this:
- Experimental Replication : Standardize MIC assays using CLSI guidelines and multiple microbial strains .
- Molecular Dynamics (MD) Simulations : Refine docking poses (e.g., Glide SP/XP scoring) by simulating ligand-protein interactions over 100 ns to account for flexibility .
- SAR Analysis : Compare substituent effects (e.g., fluorobenzyl vs. methoxybenzyl) on activity to identify key pharmacophores .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising antimicrobial activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or PEGylated groups) at the indole N-position to enhance solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (tested via pH-solubility profiles) .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (particle size <200 nm) to enhance cellular uptake, monitored via confocal microscopy .
Q. How do researchers analyze conflicting spectral data (e.g., NMR shifts) for analogs of this compound?
- Methodological Answer : Discrepancies may stem from tautomerism or solvent effects. Mitigation steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
